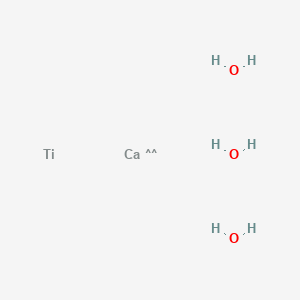
perovskite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perovskite is a type of mineral that has gained significant attention in recent years due to its potential applications in various fields, including solar cells, electronics, and catalysis. It is named after Russian mineralogist Lev Perovski and has a unique crystal structure that makes it an attractive material for research and development.
Wirkmechanismus
The mechanism of action of perovskite is not yet fully understood. However, it is believed that the unique crystal structure of perovskite allows for efficient charge transfer, which is essential for its photovoltaic properties. In catalysis, perovskite's high surface area and unique electronic properties allow for efficient catalytic reactions.
Biochemische Und Physiologische Effekte
Perovskite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that perovskite may have toxic effects on living organisms. Therefore, further research is needed to fully understand the potential health risks associated with perovskite.
Vorteile Und Einschränkungen Für Laborexperimente
Perovskite's unique properties make it an attractive material for research and development. Its high efficiency in converting sunlight into electricity and its potential as a catalyst for various chemical reactions make it an excellent material for lab experiments. However, perovskite is also known for its instability, which can make it challenging to work with in certain lab settings.
Zukünftige Richtungen
There are several future directions for perovskite research. One of the most significant areas of research is the development of more stable and durable perovskite materials. This will enable perovskite to be used in a wider range of applications, including large-scale solar energy production. Additionally, researchers are exploring the use of perovskite in other fields, such as optoelectronics and data storage. Finally, there is a need for further research into the potential health risks associated with perovskite to ensure that its use is safe for humans and the environment.
In conclusion, perovskite is a promising material with significant potential in various fields, including solar cells, catalysis, and optoelectronics. Its unique crystal structure and electronic properties make it an attractive material for research and development. However, further research is needed to fully understand its mechanism of action, potential health risks, and to develop more stable and durable perovskite materials.
Synthesemethoden
Perovskite can be synthesized using various methods, including solution-based methods, solid-state reactions, and vapor deposition techniques. The most commonly used method is the solution-based method, which involves mixing metal halides and lead halides in a solvent to form a perovskite precursor solution. This solution is then deposited onto a substrate and annealed to form a perovskite film.
Wissenschaftliche Forschungsanwendungen
Perovskite has been extensively studied in the field of photovoltaics due to its high efficiency in converting sunlight into electricity. Recent advancements in perovskite solar cells have resulted in power conversion efficiencies exceeding 25%, which is comparable to traditional silicon-based solar cells. Perovskite has also shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
12194-71-7 |
|---|---|
Produktname |
perovskite |
Molekularformel |
CaH6O3Ti |
Molekulargewicht |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
InChI-Schlüssel |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
Kanonische SMILES |
O.O.O.[Ca].[Ti] |
Synonyme |
calcium titanium oxide CaTiO3 perovskite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



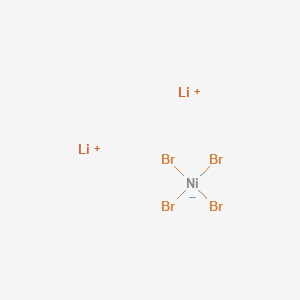

![1-Azaspiro[4.5]decane](/img/structure/B86638.png)

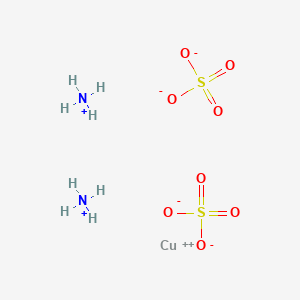
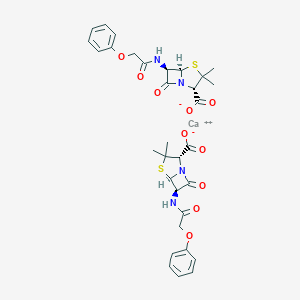
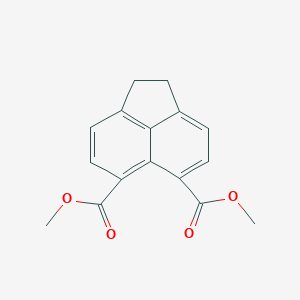






![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)